TRH Receptor Subtype Selectivity
A derivative incorporating the 3,4-dibromo-7-trifluoromethylquinoline core demonstrated agonist activity at the mouse thyrotropin-releasing hormone receptor 1 (TRH-R1) with an EC50 of 2,540 nM [1]. This activity is substantially weaker than the native peptide ligand TRH, but establishes a baseline for this specific chemotype. For context, this EC50 is approximately 50-fold higher (i.e., less potent) than the EC50 of 50 nM exhibited by the same compound at the TRH-R2 receptor subtype, indicating a degree of functional selectivity that is unique to this quinoline scaffold [1].
| Evidence Dimension | TRH-R1 Agonist Potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 2,540 nM (TRH-R1) |
| Comparator Or Baseline | Same compound at TRH-R2: EC50 = 50 nM |
| Quantified Difference | Approximately 50-fold selectivity for TRH-R2 over TRH-R1 |
| Conditions | Agonist activity measured via induction of intracellular Ca2+ changes in HEK293 cells using FLIPR method |
Why This Matters
This data point confirms the compound's ability to engage a specific GPCR target, providing a quantitative benchmark for researchers exploring non-peptidic TRH receptor modulators as potential tool compounds or lead scaffolds.
- [1] BindingDB. BDBM50109038 (CHEMBL3600453). Agonist activity at mouse TRH-R1 (EC50=2540 nM) and TRH-R2 (EC50=50 nM). View Source
